![molecular formula C11H14N2O B14374834 1-[Cyclopropyl(phenyl)methyl]urea CAS No. 91180-83-5](/img/structure/B14374834.png)
1-[Cyclopropyl(phenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Cyclopropyl(phenyl)methyl]urea is an organic compound with the molecular formula C11H14N2O It consists of a cyclopropyl group, a phenyl group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-[Cyclopropyl(phenyl)methyl]urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of cyclopropylamine with phenyl isocyanate in an organic solvent under mild conditions can yield the desired product . Another method involves the reaction of cyclopropyl(phenyl)methylamine with phosgene or its derivatives to form the corresponding urea derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and environmentally friendly processes. One such method is the reaction of amines with potassium isocyanate in water, which avoids the use of organic solvents and provides high yields . This method is scalable and suitable for commercial production.
Análisis De Reacciones Químicas
Types of Reactions
1-[Cyclopropyl(phenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclopropyl and phenyl groups.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[Cyclopropyl(phenyl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[Cyclopropyl(phenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[Cyclopropyl(phenyl)methyl]urea can be compared with other similar compounds, such as:
Cyclopropylurea: Lacks the phenyl group, leading to different chemical and biological properties.
Phenylurea: Lacks the cyclopropyl group, resulting in different reactivity and applications.
N-Substituted Ureas: Various derivatives with different substituents on the nitrogen atom, leading to a wide range of properties and uses.
The uniqueness of this compound lies in its combination of the cyclopropyl and phenyl groups, which impart distinct chemical and biological characteristics.
Propiedades
Número CAS |
91180-83-5 |
|---|---|
Fórmula molecular |
C11H14N2O |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
[cyclopropyl(phenyl)methyl]urea |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H3,12,13,14) |
Clave InChI |
WEDYHOYRUDMURU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(C2=CC=CC=C2)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


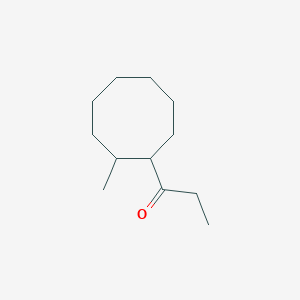
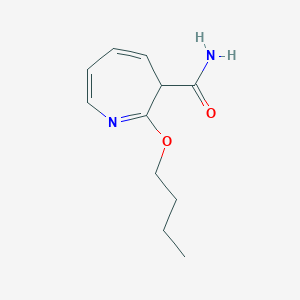
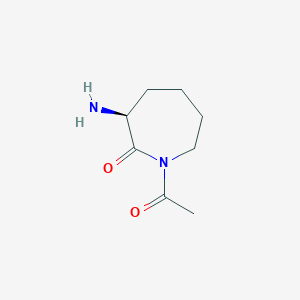
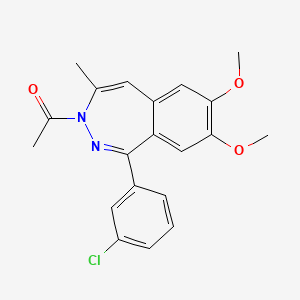
![4-{4-[(4-Bromo-2-formylphenoxy)methyl]phenoxy}benzonitrile](/img/structure/B14374790.png)
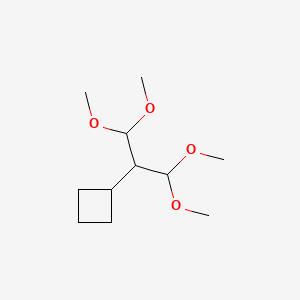
![Bis{4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]phenyl}ethane-1,2-dione](/img/structure/B14374804.png)
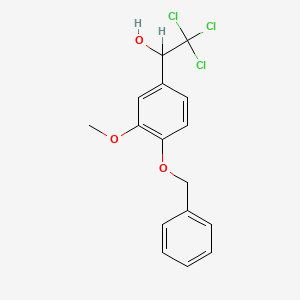
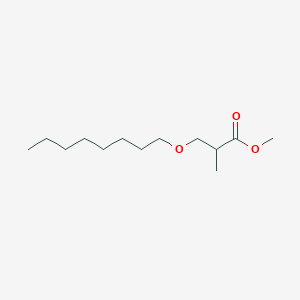

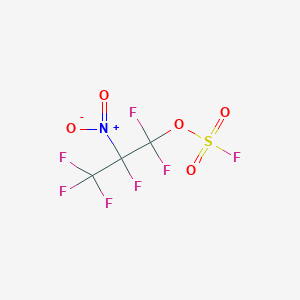
![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)
